PAA serves as a building block for synthesizing complex molecules with potential biological activity. By incorporating PAA into the structure of new compounds, researchers can explore their therapeutic properties for diseases like cancer and neurodegenerative disorders. Studies have shown PAA derivatives exhibiting promising cytotoxicity against cancer cell lines [].
PAA's ability to form bonds with metal ions makes it a useful platform for developing chelating agents. Chelating agents are molecules that can selectively bind and sequester metal ions. Researchers can modify the PAA structure to create chelators with specific metal ion affinities. These chelators find applications in various fields, including:
The azo group present in PAA contributes to its chromophoric properties, meaning it absorbs light and imparts color. This characteristic makes PAA a potential starting material for synthesizing new dyes with desired colorimetric properties. Researchers are exploring PAA's potential for applications in various fields like:
3-Phenylazoacetylacetone, also known as phenyl-azo-acetylaceton, is characterized by its molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol. This compound contains an azo group (-N=N-) linked to an acetylacetone moiety, making it a versatile intermediate in the synthesis of various biologically active compounds and chelating agents .
The primary reaction associated with 3-Phenylazoacetylacetone involves its formation through the diazotization of benzenediazonium chloride followed by its reaction with acetylacetone in an alkaline medium. This reaction can be summarized as follows:
This reaction highlights the compound's role as an azo dye precursor and its utility in various organic transformations .
3-Phenylazoacetylacetone exhibits significant biological activity, particularly as a chelating agent. Its ability to form stable complexes with metal ions makes it valuable in medicinal chemistry and analytical chemistry for detecting metal ions . Additionally, the compound has shown potential in antimicrobial and anticancer studies, although specific mechanisms of action require further investigation.
The synthesis of 3-Phenylazoacetylacetone typically involves:
This method allows for high yields and purity of the desired compound.
3-Phenylazoacetylacetone finds applications in various fields:
Research into the interaction of 3-Phenylazoacetylacetone with various metal ions has shown that it forms stable complexes. These interactions are crucial for applications in analytical chemistry where such complexes can be used to quantify metal concentrations in samples. Studies also suggest that the compound may interact with biological macromolecules, influencing its bioactivity .
Several compounds share structural similarities with 3-Phenylazoacetylacetone. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Acetylacetone | β-Diketone | Common solvent; used in metal complex formation |
| 4-Aminoantipyrine | Azo compound | Antimicrobial properties; used in dye synthesis |
| Phenylhydrazine | Hydrazine derivative | Used in organic synthesis; forms hydrazones |
3-Phenylazoacetylacetone is unique due to its combination of azo functionality and diketone structure, which enhances its reactivity and versatility compared to other similar compounds. Its specific ability to form stable complexes with metal ions distinguishes it from simpler diketones like acetylacetone, which do not possess azo functionality .
3-Phenylazoacetylacetone is systematically named 3-phenyldiazenylpentane-2,4-dione under IUPAC guidelines. Its molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 204.23 g/mol. Key identifiers include:
| Property | Value/Description | Source |
|---|---|---|
| CAS Number | 56276-49-4 | |
| SMILES | CC(=O)C(C(=O)C)N=NC1=CC=CC=C1 | |
| InChI Key | KZPRCESDIPAEAE-UHFFFAOYSA-N | |
| Alternative Names | Phenyl-azo-acetylacetone, 3-(Phenylazo)-2,4-pentanedione |
The compound’s structure features a phenyl group attached to an azo linkage, which connects to the central carbon of the acetylacetone backbone. This configuration allows for resonance stabilization and reactivity at both the azo and diketone sites.
The synthesis of 3-phenylazoacetylacetone dates to early studies on azo compounds. Key developments include:
Claisen’s work on tautomerism in 1,3-diketones provided critical insight into the enol-keto equilibrium of acetylacetone, which influences 3-phenylazoacetylacetone’s reactivity.
3-Phenylazoacetylacetone exemplifies the reactivity of azo-1,3-diketones, combining the chromophoric properties of azo groups with the chelating capacity of diketones.
The azo group (-N=N-) introduces a conjugated π-system, conferring color and enabling applications in dye synthesis. This chromophore absorbs visible light, making derivatives useful in textile and industrial dyes.
The enol form of the acetylacetone moiety binds metal ions via its oxygen atoms, forming stable complexes. For example:
The compound’s diketone structure also participates in condensation reactions, expanding its utility in synthesizing heterocyclic compounds.
3-Phenylazoacetylacetone exhibits a molecular formula of C₁₁H₁₂N₂O₂ with a molecular weight of 204.229 grams per mole [1]. The compound represents a derivative of acetylacetone where a phenylazo group (-N=N-C₆H₅) is incorporated into the molecular framework [2]. The melting point of this compound has been determined to be 96 degrees Celsius [1].
The molecular geometry of 3-phenylazoacetylacetone is characterized by the presence of multiple tautomeric forms [2]. Similar to its parent compound acetylacetone, this derivative can exist in equilibrium between enol-azo and keto-hydrazone forms [2]. The enol-azo form (3[I]) and keto-hydrazone form (3[II]) represent the primary tautomeric structures observed in solution [2].
Studies of related azo-acetylacetone derivatives have demonstrated that the percentage distribution between tautomeric forms varies depending on the specific substitution pattern [2]. For the basic phenylazoacetylacetone structure, the enol-azo form predominates due to intramolecular hydrogen bonding stabilization [2]. The intramolecular hydrogen bond formation occurs between the hydroxyl group and the azo nitrogen, creating a six-membered chelation ring that provides thermodynamic stability [2].
Conformational analysis reveals that the phenyl ring in 3-phenylazoacetylacetone can adopt various orientations relative to the acetylacetone backbone [3]. The systematic conformational search methodology, as demonstrated in molecular modeling studies of similar compounds, indicates that rotational barriers around the carbon-nitrogen and nitrogen-nitrogen bonds influence the overall molecular conformation [3]. The azo linkage (-N=N-) maintains a predominantly planar configuration due to its double bond character [4].
The molecular structure exhibits restricted rotation about the carbon-nitrogen and nitrogen-nitrogen bonds, leading to distinct conformational preferences [2]. Nuclear magnetic resonance studies of analogous compounds have shown that this restricted rotation results in separate signals for non-equivalent substituents at room temperature [2].
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |
| Molecular Weight | 204.229 g/mol | [1] |
| Melting Point | 96°C | [1] |
| Tautomeric Forms | Enol-azo and Keto-hydrazone | [2] |
The infrared spectroscopic characteristics of 3-phenylazoacetylacetone reveal several distinctive absorption bands that correspond to specific functional groups within the molecule [5] [6]. The carbonyl stretching vibrations appear as intense bands in the region of 1611-1676 wavenumbers [5] [2]. These frequencies are characteristic of the β-diketone system present in the acetylacetone moiety [7].
The azo group (-N=N-) exhibits its characteristic stretching vibration in the range of 1410-1521 wavenumbers [5] [6] [8]. This absorption band represents one of the most diagnostic features for confirming the presence of the azo chromophore [6]. The nitrogen-nitrogen double bond stretching frequency typically appears as a medium to strong intensity band in infrared spectra [4] [6].
Aromatic carbon-hydrogen stretching vibrations are observed in the 3000-3331 wavenumbers region [5]. The phenyl ring contributes multiple absorption bands in the fingerprint region between 1300-1600 wavenumbers, corresponding to aromatic carbon-carbon stretching and bending modes [5] [9].
Intramolecular hydrogen bonding, which is characteristic of the enol tautomer, manifests as a broad absorption band in the 2500-3500 wavenumbers region [10]. This broad band indicates the presence of strongly hydrogen-bonded hydroxyl groups [7] [11]. The hydroxyl stretching frequency in hydrogen-bonded systems typically appears at significantly lower frequencies compared to free hydroxyl groups [12].
Raman spectroscopy provides complementary information to infrared spectroscopy for 3-phenylazoacetylacetone [13]. The symmetric vibrations that are Raman-active include the nitrogen-nitrogen stretching mode and aromatic ring breathing modes [14]. The Raman spectrum typically shows strong bands corresponding to aromatic carbon-carbon stretching vibrations and weaker bands for the azo group vibrations [13].
| Functional Group | IR Frequency (cm⁻¹) | Raman Activity | Reference |
|---|---|---|---|
| C=O stretch | 1611-1676 | Weak | [5] [2] |
| N=N stretch | 1410-1521 | Medium | [5] [6] |
| Aromatic C-H | 3000-3331 | Strong | [5] |
| O-H hydrogen bonded | 2500-3500 | Weak | [10] [7] |
| Aromatic C=C | 1300-1600 | Strong | [5] [9] |
The proton nuclear magnetic resonance spectrum of 3-phenylazoacetylacetone provides detailed information about the hydrogen environments within the molecule [2] [15]. The spectrum typically exhibits signals corresponding to both tautomeric forms when they are in slow exchange on the nuclear magnetic resonance timescale [2].
For the enol-azo tautomer, characteristic signals include the intramolecularly hydrogen-bonded proton appearing as a highly deshielded singlet in the range of 13.94-15.48 parts per million [2]. This extreme downfield shift results from the strong intramolecular hydrogen bonding between the hydroxyl group and the azo nitrogen [2]. The methyl groups attached to the carbonyl carbons appear as distinct singlets at approximately 2.49 and 2.61 parts per million due to the asymmetric environment created by the azo substitution [2].
The aromatic protons of the phenyl ring generate complex multiplets in the 7.17-7.73 parts per million region [2] [9]. The splitting patterns and chemical shifts of these aromatic signals provide information about the substitution pattern and electronic environment of the phenyl ring [16].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of 3-phenylazoacetylacetone [2]. The carbonyl carbon atoms appear as distinct signals at approximately 196.1 and 196.9 parts per million, reflecting the non-equivalent nature of the two carbonyl groups in the azo-substituted system [2]. The aromatic carbon signals span the range from 114.8 to 145.6 parts per million, with the carbon directly attached to the azo group appearing at the downfield end of this range due to the electron-withdrawing effect of the nitrogen-nitrogen double bond [2].
The methyl carbon signals appear at 25.6 and 30.7 parts per million [2]. The carbon bearing the azo group exhibits a characteristic chemical shift that reflects its unique electronic environment within the molecule [2]. The total number of distinct carbon signals observed confirms the molecular structure and provides evidence for the restricted rotation around the azo linkage [2].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Reference |
|---|---|---|---|---|
| Hydrogen-bonded O-H | 13.94-15.48 | Singlet | 1H | [2] |
| Aromatic protons | 7.17-7.73 | Multiplet | 5H | [2] [9] |
| Methyl groups | 2.49, 2.61 | Singlet | 3H each | [2] |
| Carbon Environment | Chemical Shift (ppm) | Reference |
|---|---|---|
| Carbonyl carbons | 196.1, 196.9 | [2] |
| Aromatic carbons | 114.8-145.6 | [2] |
| Methyl carbons | 25.6, 30.7 | [2] |
Mass spectrometric analysis of 3-phenylazoacetylacetone provides valuable information about its fragmentation behavior under electron ionization conditions [17] [10]. The molecular ion peak appears at mass-to-charge ratio 204, corresponding to the molecular weight of the compound [17]. The intensity of the molecular ion peak varies depending on the ionization conditions and the stability of the molecular ion [17].
The primary fragmentation pathways involve cleavage at the carbonyl groups and the azo linkage [17] [10]. Loss of acetyl groups (43 mass units) represents a common fragmentation pattern for acetylacetone derivatives [18] [17]. This fragmentation occurs through alpha-cleavage adjacent to the carbonyl groups, generating acylium ions that appear as prominent peaks in the mass spectrum [19].
The azo linkage undergoes characteristic fragmentation through nitrogen-carbon bond cleavage [10]. Loss of the phenyl radical (77 mass units) or formation of phenyl cation fragments represents typical fragmentation behavior for phenyl-substituted azo compounds [10]. The resulting fragments provide diagnostic information for structural confirmation [10].
Additional fragmentation includes loss of carbon monoxide (28 mass units) from acylium ions and formation of smaller hydrocarbon fragments through successive bond cleavages [17] [19]. The base peak in the mass spectrum typically corresponds to one of the stable fragment ions rather than the molecular ion [17].
The fragmentation pattern of 3-phenylazoacetylacetone follows general rules for carbonyl compounds and azo derivatives [19] [20]. Alpha-cleavage represents the predominant fragmentation mode for the carbonyl groups, while the azo group undergoes both homolytic and heterolytic cleavage depending on the ionization energy [20].
| Fragment | Mass-to-Charge Ratio | Assignment | Relative Intensity | Reference |
|---|---|---|---|---|
| Molecular ion | 204 | [M]⁺ | Variable | [17] |
| Acetyl loss | 161 | [M-43]⁺ | High | [18] [17] |
| Phenyl loss | 127 | [M-77]⁺ | Medium | [10] |
| CO loss | 176 | [M-28]⁺ | Low | [19] |
| Acetyl fragment | 43 | [CH₃CO]⁺ | High | [18] [19] |
Irritant